TRIS maleate salt

Catalog No.
S628671
CAS No.
72200-76-1
M.F
C12H26N2O10
M. Wt
358.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS maleate salt

CAS Number

72200-76-1

Product Name

TRIS maleate salt

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-but-2-enedioic acid

Molecular Formula

C12H26N2O10

Molecular Weight

358.34 g/mol

InChI

InChI=1S/2C4H11NO3.C4H4O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-

InChI Key

POSZUTFLHGNLHX-KSBRXOFISA-N

SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=C\C(=O)O)\C(=O)O

Buffering Capacity

One of the most prominent applications of TRIS maleate salt is its ability to act as a buffer. Buffers are crucial in scientific research for maintaining a stable pH (acidity or alkalinity) in various solutions. TRIS maleate salt exhibits excellent buffering capacity, particularly in the physiological pH range (around 7.0-7.4) []. This makes it ideal for applications such as:

  • Cell culture media: Maintaining a stable pH is essential for optimal cell growth and survival in cell culture experiments []. TRIS maleate salt helps maintain the physiological pH range within the culture media, providing a suitable environment for cells.
  • Protein purification: Proteins are sensitive to changes in pH, which can affect their stability and function. TRIS maleate salt is often used in protein purification protocols to maintain the optimal pH for protein activity and prevent denaturation [].
  • Enzyme assays: Enzymes have specific pH ranges where they exhibit optimal activity. TRIS maleate salt can be used in enzyme assays to maintain this optimal pH, ensuring accurate measurement of enzyme activity [].

Other Applications

Beyond its buffering capacity, TRIS maleate salt finds application in various other scientific research areas:

  • Molecular Biology Techniques: TRIS maleate salt plays a role in various molecular biology techniques, including DNA and RNA extraction, gel electrophoresis, and polymerase chain reaction (PCR) []. It helps maintain a suitable ionic environment for these processes.
  • Research on Organic Synthesis: TRIS maleate salt has been explored as a potential intermediate in the synthesis of other organic compounds, although its specific applications in this area are still under investigation [].

TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt or Tromethamine maleate salt, is a white, crystalline compound formed by the interaction of TRIS (Tris(hydroxymethyl)aminomethane) and maleic acid [, ]. TRIS is a well-known buffer used in biological research due to its ability to maintain a stable pH. Maleic acid, on the other hand, is a dicarboxylic acid. While TRIS maleate salt itself is not as widely used as TRIS, it finds some applications as a potential synthetic intermediate in organic chemistry [].


Molecular Structure Analysis

TRIS maleate salt has a 1:1 stoichiometry between TRIS and maleic acid []. The structure consists of a central TRIS molecule (NH2C(CH2OH)3) with a positively charged nitrogen atom. This nitrogen interacts with the two carboxylate groups (COO-) of maleic acid through ionic bonding, forming a salt []. The key features of the molecule include the presence of three primary alcohols (CH2OH) attached to the central nitrogen in TRIS and the double bond (C=C) between the two carboxylic acid groups in maleic acid [].


Chemical Reactions Analysis

  • Synthesis

    TRIS maleate salt can be synthesized by reacting TRIS with maleic acid in an aqueous solution. The reaction would involve the transfer of a proton from the carboxylic acid group of maleic acid to the amine group of TRIS, leading to the formation of the ionic salt [].

  • Decomposition

    Under strong acidic or basic conditions, TRIS maleate salt could decompose. TRIS itself is stable in a wide pH range (pH 7.0-9.0) but can decompose at very high or low pH []. Maleic acid can undergo hydrolysis in water, breaking down into fumaric acid (isomer of maleic acid) [].


Physical And Chemical Properties Analysis

  • Melting point: Likely to be higher than that of TRIS (171 °C) due to the formation of ionic bonds [, ].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Likely to be soluble in water due to the presence of charged groups and hydroxyl groups from TRIS [].
  • Stability: Stable under normal storage conditions. May decompose under strong acidic or basic conditions [].

Mechanism of Action (Not Applicable)

TRIS maleate salt is not widely used in biological research, and there is no reported specific mechanism of action.

  • TRIS: Generally considered non-toxic and non-hazardous [].
  • Maleic acid: Can cause irritation to skin, eyes, and respiratory tract upon contact [].

Wikipedia

Tris maleate

Dates

Modify: 2023-08-15

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